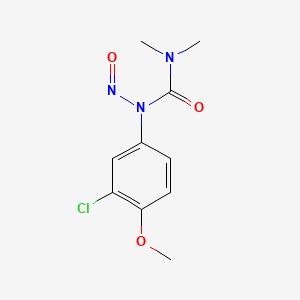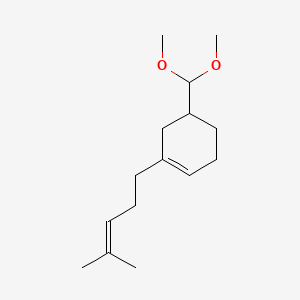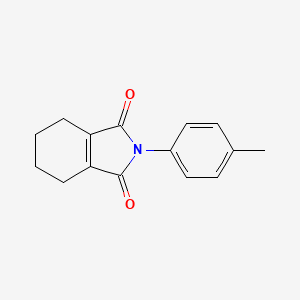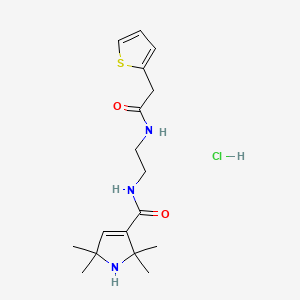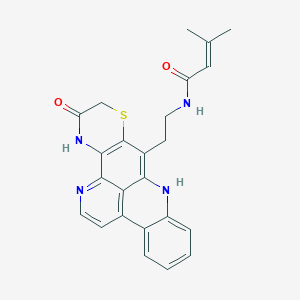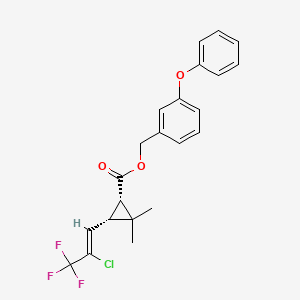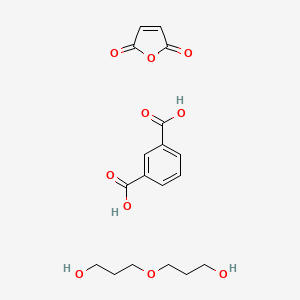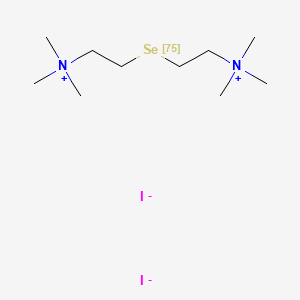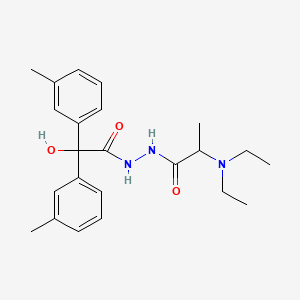
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzeneacetic Acid Derivative: This step involves the introduction of the alpha-hydroxy and alpha-(3-methylphenyl) groups onto the benzeneacetic acid backbone. This can be achieved through Friedel-Crafts acylation followed by hydroxylation and methylation reactions.
Introduction of the Hydrazide Group: The hydrazide group is introduced through the reaction of the benzeneacetic acid derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.
Addition of the Diethylamino Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine or the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar structures but different substituents on the benzene ring or the acetic acid moiety.
Hydrazides: Compounds with the hydrazide functional group but different aromatic or aliphatic backbones.
Diethylamino compounds: Compounds with the diethylamino group but different core structures.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
128156-91-2 |
|---|---|
Molecular Formula |
C23H31N3O3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(diethylamino)-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]propanehydrazide |
InChI |
InChI=1S/C23H31N3O3/c1-6-26(7-2)18(5)21(27)24-25-22(28)23(29,19-12-8-10-16(3)14-19)20-13-9-11-17(4)15-20/h8-15,18,29H,6-7H2,1-5H3,(H,24,27)(H,25,28) |
InChI Key |
NJHICUVZSQSTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=CC(=C1)C)(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


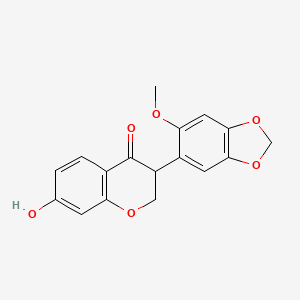
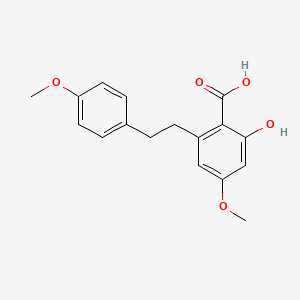
![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
